molecular formula C11H13B B1338892 4-(3-Bromophenyl)-2-methyl-1-butene CAS No. 90433-27-5

4-(3-Bromophenyl)-2-methyl-1-butene

Cat. No. B1338892
CAS RN: 90433-27-5
M. Wt: 225.12 g/mol
InChI Key: KKZOXVPREXACCW-UHFFFAOYSA-N
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Description

The compound "4-(3-Bromophenyl)-2-methyl-1-butene" is a brominated organic molecule that is likely to be of interest in the field of organic chemistry due to its potential as a building block in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of "4-(3-Bromophenyl)-2-methyl-1-butene".

Synthesis Analysis

The synthesis of brominated butene derivatives can be achieved through various methods. For instance, the Wittig-Horner reaction has been used to synthesize "(Z)-1-Bromo-2-methyl-1-butene" from butanone, which suggests that similar strategies could be employed for the synthesis of "4-(3-Bromophenyl)-2-methyl-1-butene" . Electrochemical methods have also been employed for the synthesis of chlorinated and brominated butenes, as seen in the preparation of "3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene" . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of brominated butenes can be complex, with the possibility of different conformations. For example, "1-bromo-3-methyl-2-butene" has been studied, and the major component of its vapor was found to consist of the gauche conformer . This suggests that "4-(3-Bromophenyl)-2-methyl-1-butene" may also exhibit conformational isomerism. The crystal structure of related compounds, such as "4-Bromo-3,4-Dichloro-1-(1-Morpholinyl)-1-(Decylsulfanyl)-2-Nitro-Buta-1,3-Diene", provides insights into how bromine substituents can affect the overall geometry of the molecule .

Chemical Reactions Analysis

Brominated butenes can undergo a variety of chemical reactions. For instance, "1-Bromo-3-buten-2-one" has been investigated as a building block in organic synthesis, showing reactivity with lithium aluminium hydride, primary amines, and activated methylene compounds . These reactions could be indicative of the types of chemical transformations that "4-(3-Bromophenyl)-2-methyl-1-butene" might undergo, such as reductions, cyclizations, and Michael additions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated butenes can be influenced by their molecular structure. For example, the crystal structure of "2-(4-Bromophenyl)-5,6-methylenedioxy-3-phenylsulfinyl-1-benzofuran benzene solvate" shows how intermolecular interactions, such as hydrogen bonds and π-π interactions, can stabilize the crystal structure . These interactions are important to consider when predicting the properties of "4-(3-Bromophenyl)-2-methyl-1-butene". Additionally, the electron diffraction study of "1-bromo-3-methyl-2-butene" provides valuable information on bond lengths and angles that could be relevant to understanding the physical properties of the compound .

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

  • Dissociation Channels and Radical Formation: Studies have investigated the dissociation channels of halogenated precursors to understand the reaction dynamics of radical isomers. For instance, the photodissociation of 2-bromo-1-butene leads to the formation of 1-buten-2-yl radicals, showcasing the pathways for C-C fission to form allene + methyl and C-H fission to form H + 1-butyne and H + 1,2-butadiene (Miller et al., 2005).

Material Science and Photolytic Studies

  • Stereospecific Reactions and New Routes to Disilabenzene: The reactivity of certain disilyne compounds with cis- and trans-butenes leads to stereospecific addition reactions, demonstrating a new route to 1,2-disilabenzene derivatives, a process that provides insights into the use of π-bonds in material science (Kinjo et al., 2007).

Catalysis and Synthesis Optimization

  • Hydrovinylation Reactions for Asymmetric Catalysis: Research on the codimerization of ethylene and vinylarenes has led to efficient synthesis protocols for producing compounds like 3-(4-bromophenyl)-1-butene with high yield and selectivity, offering insights into asymmetric catalysis and the synthesis of pharmaceutically relevant compounds (RajanBabu et al., 2003).

Environmental and Industrial Applications

  • Biofuels from Microorganism Metabolism: Exploring the metabolism of microorganisms for biofuel production, studies have assessed the anti-knock properties of biofuels, such as 3-methyl-2-buten-1-ol, in spark ignition engines. These biofuels show potential as anti-knock additives, improving gasoline's performance (Mack et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The future research directions for this compound could involve exploring its potential uses. For example, if it shows promising biological activity, it could be studied as a potential pharmaceutical compound .

properties

IUPAC Name

1-bromo-3-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8H,1,6-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZOXVPREXACCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90535472
Record name 1-Bromo-3-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90535472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)-2-methyl-1-butene

CAS RN

90433-27-5
Record name 1-Bromo-3-(3-methyl-3-buten-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90433-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90535472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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